molecular formula C14H22N2 B3069136 (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine CAS No. 1431697-80-1

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Cat. No. B3069136
CAS RN: 1431697-80-1
M. Wt: 218.34 g/mol
InChI Key: NVKDDQBZODSEIN-JSGCOSHPSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the mechanism of each reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. It may also include spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Accelerating Effect in Curing Systems

A significant application of tertiary aromatic amines, including compounds similar to (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, is their role as activators in the curing of acrylic resins, particularly in biomedical applications such as denture resins and acrylic bone cements. These compounds accelerate the curing process by enhancing the reaction between benzoyl peroxide and amines, thus reducing the setting time and potentially the thermal trauma associated with the implantation of acrylic bone cements. The kinetics, mechanisms, and activation energy of these reactions, along with the considerations related to toxicity and the effect of temperature, are crucial for their application in medical materials (Vázquez, Levenfeld, & Román, 1998).

Synthesis of Heterocyclic Compounds

The reactivity of chloral with substituted anilines leading to the formation of various heterocyclic compounds, including 2,2,2-trichloroethylidene anilines and subsequent products, highlights the versatility of compounds like (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine in synthetic chemistry. Such reactions are instrumental in creating novel heterocyclic structures that are prevalent in pharmaceuticals, agrochemicals, and other industrial applications. Understanding the mechanistic pathways and the influence of solvent and substituents is essential for designing new compounds with desired properties (Issac & Tierney, 1996).

Role in Biogenic Amine Formation

The formation of biogenic amines, such as histamine, cadaverine, and putrescine, in fish and their implications for food safety, spoilage, and nitrosamine formation have been extensively studied. Compounds similar to (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine could potentially play a role in understanding the formation and metabolism of these amines. Research in this area contributes to food safety by elucidating the mechanisms of amine formation and their impact on human health, particularly in relation to scombroid poisoning and the safety of fish products (Bulushi, Poole, Deeth, & Dykes, 2009).

Aromatic Amine Carcinogenesis

The bioactivation of aromatic amines and their role in carcinogenesis have been a subject of extensive research. Studies using compounds like 4-aminobiphenyl as models have shown complex bioactivation pathways involving Phase I and Phase II enzymes, leading to the formation of DNA adducts. Understanding the mechanisms of aromatic amine carcinogenesis, including the role of compounds like (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, is crucial for public health and the development of strategies to mitigate the carcinogenic risks associated with exposure to these compounds (Wang, Hanna, Sugamori, & Grant, 2019).

Safety And Hazards

This includes information on the toxicity of the compound, precautions for handling and storage, and procedures for dealing with spills or exposure .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current uses of the compound, limitations of current methods, or new hypotheses .

properties

IUPAC Name

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192001
Record name rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

CAS RN

1431697-80-1
Record name rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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